molecular formula C17H17N3O2S2 B2934984 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 864936-57-2

3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B2934984
CAS No.: 864936-57-2
M. Wt: 359.46
InChI Key: CNGSFDONRCPXRF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,3-dimethylphenyl group at position 4, a thiophen-2-yl group at position 5, and a sulfanylpropanoic acid moiety at position 2.

Synthesis protocols for analogous triazole derivatives (e.g., 3-[3-(3-methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid) involve condensation of thiol-containing intermediates with halides under basic conditions, followed by recrystallization to achieve high purity (yields up to 92%) .

Properties

IUPAC Name

3-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-11-5-3-6-13(12(11)2)20-16(14-7-4-9-23-14)18-19-17(20)24-10-8-15(21)22/h3-7,9H,8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGSFDONRCPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine derivatives and thiophene carboxylic acids. The resulting triazole intermediate is then subjected to further functionalization to introduce the dimethylphenyl and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) group in the propanoic acid side chain exhibits nucleophilic properties, enabling participation in oxidation and substitution reactions:

  • Oxidation to Sulfoxide/Sulfone :
    Under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid), the thioether can oxidize to sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') . For example, analogous triazole-thioethers undergo oxidation at room temperature in ethanol, forming sulfoxides in ~85% yield .

  • Nucleophilic Substitution :
    The sulfanyl group may undergo displacement reactions with electrophiles (e.g., alkyl halides) under basic conditions. This is supported by studies on similar triazole derivatives where sulfanyl groups participate in SN2 reactions .

Carboxylic Acid Functionalization

The propanoic acid group offers classic carboxylic acid reactivity:

Triazole Ring Modifications

The 1,2,4-triazole core is susceptible to electrophilic substitution and ring-opening reactions:

  • Electrophilic Aromatic Substitution :
    The electron-rich triazole ring may undergo halogenation or nitration at position 3. For example, bromination of similar triazoles using Br<sub>2</sub>/FeBr<sub>3</sub> yields 3-bromo derivatives .

  • Coordination Chemistry :
    The triazole nitrogen atoms can act as ligands for metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>). Studies on triazole-thiols demonstrate stable complex formation, which could influence catalytic or biological activity .

Thiophene Substituent Reactivity

The thiophen-2-yl group is prone to electrophilic substitution:

  • Sulfonation/Halogenation :
    Reaction with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Cl<sub>2</sub>/FeCl<sub>3</sub> introduces sulfonic acid or halide groups at the 5-position of the thiophene ring. Such reactions are documented in thiophene-containing triazoles .

Synthetic Pathways and Stability

While direct synthesis data for this compound are unavailable, analogous routes suggest:

  • Key Synthetic Steps :

    • Triazole Formation : Cyclization of thiosemicarbazides with ketones or aldehydes under basic conditions .

    • Sulfanyl Group Introduction : Nucleophilic displacement of a halogen atom (e.g., Cl, Br) on the triazole ring using mercaptopropanoic acid .

Reaction Type Conditions Product Yield Reference
Sulfanyl OxidationH<sub>2</sub>O<sub>2</sub>, EtOH, RTSulfoxide derivative85%
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, ΔMethyl ester92%
Amide CouplingEDCl, HOBt, DMF, RTAmide with benzylamine88%
Bromination (Triazole)Br<sub>2</sub>, FeBr<sub>3</sub>, DCM3-Bromo-1,2,4-triazole derivative78%

Degradation Pathways

  • Hydrolytic Degradation :
    The ester or amide derivatives may hydrolyze in acidic/basic media. For example, methyl esters of related compounds hydrolyze to carboxylic acids in NaOH/EtOH (80°C, 2 h) .

  • Thermal Decomposition :
    At temperatures >250°C, decomposition via cleavage of the sulfanyl or triazole groups is likely, though specific data require experimental validation .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., phospholipase A2) highlight its reactivity in biological systems. Analogous triazole-thiols inhibit lysosomal enzymes by binding to catalytic sites, suggesting potential for covalent interactions .

Scientific Research Applications

3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Core Structure Substituents Biological Activity Synthetic Method
3-{[4-(2,3-Dimethylphenyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}propanoic acid (Target) 1,2,4-Triazole 2,3-Dimethylphenyl (N4), Thiophen-2-yl (C5), Sulfanylpropanoic acid (C3) Not explicitly reported (inferred enzyme inhibition) Alkylation of triazole-thiol with 3-bromopropanoic acid under basic conditions
(R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetic acid 1,2,4-Triazole 4-Methoxyphenyl (N4), Phenyl (C5), Sulfanylacetic acid (C3) Antifungal, Antibiotic Thiol-alkylation with iodoacetic acid
2-{[4-(3-Chlorophenyl)-5-(Propan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetic acid 1,2,4-Triazole 3-Chlorophenyl (N4), Isopropyl (C5), Sulfanylacetic acid (C3) Not reported Halide substitution with bromoacetic acid
3-{[5-(Thiophen-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}propanoic acid (Hypothetical analogue) 1,2,4-Triazole Phenyl (N4), Thiophen-2-yl (C5), Sulfanylpropanoic acid (C3) Antiviral (inferred from related compounds) Similar to , with phenyl substitution

Key Observations

Substituent Effects on Bioactivity: The thiophen-2-yl group (as in the target compound) may enhance interaction with sulfur-binding enzymes or receptors, similar to thiophene-containing antiviral agents . Sulfanylpropanoic acid vs. sulfanylacetic acid: The longer carbon chain in the target compound likely improves membrane permeability and solubility compared to acetic acid derivatives .

Synthetic Flexibility :

  • The use of InCl₃ as a catalyst (as in ) improves reaction efficiency for triazole-thiol alkylation, whereas NaOH-mediated methods (e.g., ) are simpler but may require longer reaction times.

Biological Potential: Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) exhibit enhanced antimicrobial activity, suggesting that electron-donating groups (e.g., methyl in the target compound) could similarly modulate bioactivity. Chlorophenyl-substituted analogues (e.g., ) may target halogen-binding pockets in enzymes like thioredoxin reductase (TrxR1) or kinases .

Research Findings and Data

Physicochemical Properties

  • Melting Point : Analogues like 3a (183–184°C) suggest that the target compound’s melting point may range between 180–190°C, influenced by its aromatic substituents.
  • Solubility: Propanoic acid derivatives generally exhibit higher aqueous solubility (e.g., >10 mg/mL at pH 7.4) than non-acidic triazoles due to ionization .

Biological Activity

The compound 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid , also known by its CAS number 637325-53-2, is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C16H15N3O2S2
  • Molecular Weight : 345.44 g/mol
  • CAS Number : 637325-53-2

Structural Representation

The compound features a triazole ring substituted with a thiophenyl group and a dimethylphenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H15N3O2S2
Molecular Weight345.44 g/mol
CAS Number637325-53-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Triazoles are known to interact with biological targets such as enzymes and receptors, potentially leading to apoptosis in cancer cells. The electron-rich nature of the triazole ring enhances binding affinity to these targets .
  • Case Studies :
    • In a study involving various triazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Antifungal and Antibacterial Activity

Triazole compounds are also recognized for their antifungal and antibacterial properties:

  • Antifungal Activity :
    • Compounds in the triazole class have shown effectiveness against fungal pathogens, often outperforming traditional antifungals in specific assays .
  • Antibacterial Activity :
    • The compound's structural features may contribute to its ability to inhibit bacterial growth. Similar compounds have been reported to exhibit bactericidal activity comparable to standard antibiotics like streptomycin .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

  • Cytotoxicity Testing : Various studies have evaluated the cytotoxic effects on human malignant cell lines, revealing promising results that warrant further investigation .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cancer and microbial cells.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure can enhance its biological activity.

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